2-Amino-5-chlorbenzhydrylamin
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Overview
Description
2-Amino-5-chlorbenzhydrylamin is an organic compound with significant interest in various fields of chemistry and biology It is characterized by the presence of an amino group and a chlorine atom attached to a benzhydrylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chlorbenzhydrylamin typically involves the chlorination of benzhydrylamine derivatives. One common method includes the reaction of benzhydrylamine with chlorinating agents such as sodium hypochlorite or thionyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the chlorination of benzhydrylamine using sodium hypochlorite solution and glacial acetic acid as chlorination reagents. The second step includes the reaction of the chlorinated product with ammonia in a high-pressure autoclave, followed by purification through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chlorbenzhydrylamin undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Amino-5-chlorbenzhydrylamin has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral properties.
Industrial Applications: It serves as a precursor in the production of dyes and pigments, as well as in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorbenzhydrylamin involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound is known to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Similar in structure but contains a pyridine ring instead of a benzhydrylamine structure.
2-Amino-5-chlorobenzamide: Contains an amide group instead of an amine group.
2-Amino-5-chlorobenzophenone: Contains a ketone group instead of an amine group
Uniqueness
2-Amino-5-chlorbenzhydrylamin is unique due to its specific combination of an amino group and a chlorine atom on a benzhydrylamine structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various applications, particularly in medicinal chemistry and industrial processes.
Properties
CAS No. |
1824-70-0 |
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Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-[amino(phenyl)methyl]-4-chloroaniline |
InChI |
InChI=1S/C13H13ClN2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,15-16H2 |
InChI Key |
TXTPIGYQTSOFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)N |
Origin of Product |
United States |
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